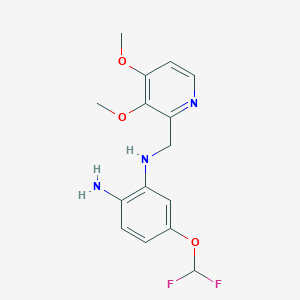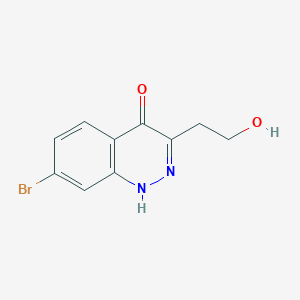
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol typically involves the bromination of cinnoline derivatives followed by the introduction of a hydroxyethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydroxyethylation: The addition of a hydroxyethyl group, which can be achieved through the reaction of the brominated cinnoline with ethylene oxide or ethylene glycol under basic conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(2-hydroxyethyl)cinnolin-4-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cinnoline derivatives have shown efficacy.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can be compared with other cinnoline derivatives, such as:
3-(2-Hydroxyethyl)cinnolin-4-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-3-(2-hydroxyethyl)cinnolin-4-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
7-Bromo-3-(2-methoxyethyl)cinnolin-4-ol: Has a methoxyethyl group instead of a hydroxyethyl group, potentially altering its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
7-bromo-3-(2-hydroxyethyl)-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c11-6-1-2-7-9(5-6)13-12-8(3-4-14)10(7)15/h1-2,5,14H,3-4H2,(H,13,15) |
Clave InChI |
PJSRFYHAZFNLCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NN=C(C2=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)

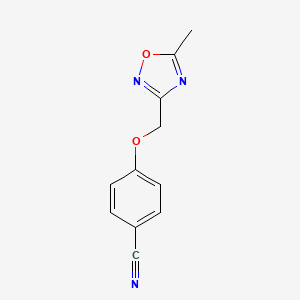

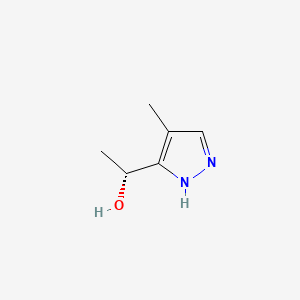

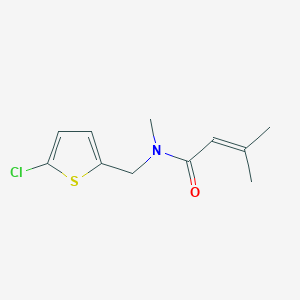
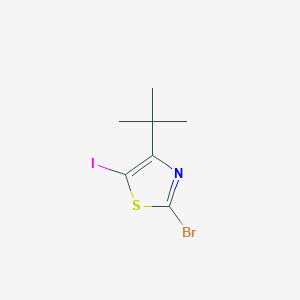
![2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14909633.png)
